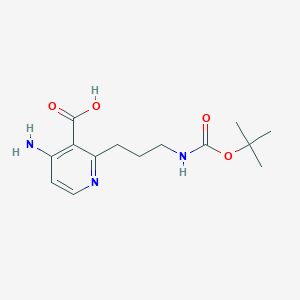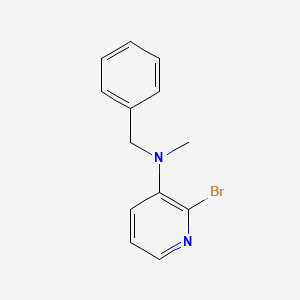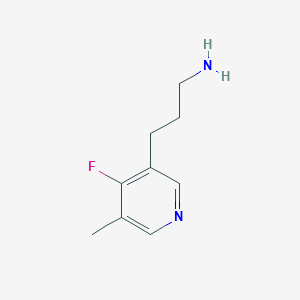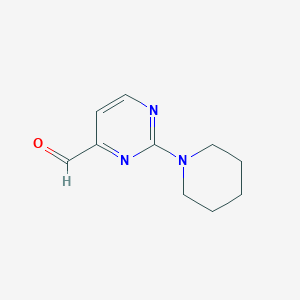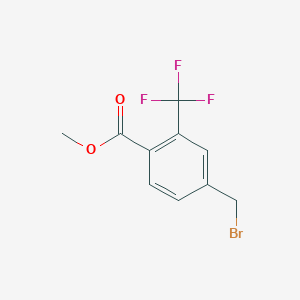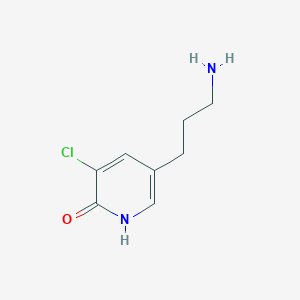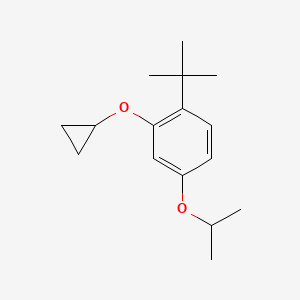
Ethyl 2-(2-chloro-5-methylpyridin-3-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a methyl group at the fifth position, and an acetic acid ethyl ester group at the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Another approach involves the use of 2-chloro-5-methylpyridine-3-acetic acid as a starting material, which is then esterified using ethanol and a catalytic amount of sulfuric acid. This method requires refluxing the reaction mixture to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the second position can be replaced by various nucleophiles, such as amines or thiols, to form substituted derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-methylpyridine-3-acetic acid.
Oxidation: The methyl group at the fifth position can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed for the oxidation of the methyl group.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Ester Hydrolysis: 2-Chloro-5-methylpyridine-3-acetic acid.
Oxidation: 2-Chloro-5-methylpyridine-3-carboxylic acid.
科学的研究の応用
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biochemical pathways in plants and pests.
Organic Synthesis:
作用機序
The mechanism of action of 2-chloro-5-methylpyridine-3-acetic acid ethyl ester depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in inflammation or microbial growth. The chloro and ester groups play a crucial role in its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
2-Chloro-5-methylpyridine-3-carboxylic acid: Similar structure but lacks the ester group.
2-Chloro-5-methylpyridine-3-acetic acid: Similar structure but lacks the ethyl ester group.
2-Bromo-5-methylpyridine-3-acetic acid ethyl ester: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-5-methylpyridine-3-acetic acid ethyl ester is unique due to the presence of both the chloro and ester groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound in research and industry.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
ethyl 2-(2-chloro-5-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)5-8-4-7(2)6-12-10(8)11/h4,6H,3,5H2,1-2H3 |
InChIキー |
ZGGZNSDQIYVEMZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(N=CC(=C1)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



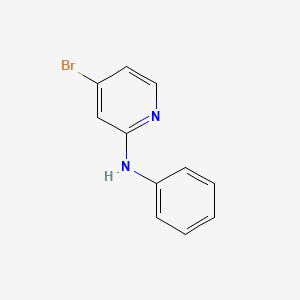
![potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14854651.png)
